molecular formula C22H25N3O7S B2590596 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886913-65-1

3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2590596
CAS No.: 886913-65-1
M. Wt: 475.52
InChI Key: HSSBQHVRJFQTPR-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with triethoxy groups at the 3, 4, and 5 positions. The 1,3,4-oxadiazole ring is further functionalized with a 4-(methylsulfonyl)phenyl moiety. This structural combination confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in antimicrobial and enzyme inhibition contexts.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSBQHVRJFQTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Benzamide Moiety: The oxadiazole intermediate is then reacted with 3,4,5-triethoxybenzoic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks at the C2 position:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form N-alkylated derivatives .

  • Aminolysis : Substitution with primary amines (e.g., benzylamine) under reflux yields 2-aminated oxadiazoles .

Example Reaction :

Oxadiazole+R-XBase2-R-substituted oxadiazole+HX\text{Oxadiazole} + \text{R-X} \xrightarrow{\text{Base}} \text{2-R-substituted oxadiazole} + \text{HX}

Hydrolysis and Degradation

The compound undergoes hydrolysis under extreme pH or enzymatic conditions:

  • Acidic Hydrolysis (HCl, 100°C): Cleaves the oxadiazole ring to regenerate the hydrazide and carboxylic acid .

  • Basic Hydrolysis (NaOH, ethanol/water): Degrades the benzamide group into 3,4,5-triethoxybenzoic acid and oxadiazole amine.

ConditionDegradation PathwayMajor Products
6M HCl, refluxOxadiazole ring cleavageHydrazide + 4-(methylsulfonyl)benzoic acid
2M NaOH, 80°CBenzamide hydrolysis3,4,5-Triethoxybenzoic acid + oxadiazole amine

Electrophilic Aromatic Substitution (EAS)

The triethoxybenzene moiety’s electron-rich aromatic system participates in limited EAS:

  • Nitration (HNO₃/H₂SO₄): Substitution occurs at the para position relative to methoxy groups, though steric hindrance from ethoxy groups reduces reactivity .

  • Sulfonation (SO₃/H₂SO₄): Less favorable due to deactivation by ethoxy substituents.

Oxidation/Reduction Reactions

  • Methylsulfonyl Group Reduction (LiAlH₄, THF): Converts –SO₂CH₃ to –SHCH₃, though this may destabilize the oxadiazole ring.

  • Ethoxy Group Oxidation (KMnO₄, acidic): Oxidizes ethoxy (–OCH₂CH₃) to carbonyl groups under harsh conditions .

Coordination and Metal Complexation

The oxadiazole’s nitrogen atoms act as ligands for transition metals:

  • Cu(II) Complexation : Forms stable complexes in ethanol with CuCl₂, potentially enhancing antioxidant activity .

Key Mechanistic Insights

  • The methylsulfonyl group’s electron-withdrawing nature increases the oxadiazole ring’s susceptibility to nucleophilic substitution .

  • Steric bulk from triethoxy groups limits reactivity at the benzene ring but stabilizes the molecule against oxidative degradation .

Scientific Research Applications

Antimicrobial Applications

The compound has been investigated for its antimicrobial properties , particularly in the context of the COVID-19 pandemic. Research indicates that compounds with similar structures exhibit significant antiviral activity against various pathogens. For instance, studies have highlighted the importance of developing new antiviral agents to combat SARS-CoV-2, where modifications to existing frameworks can enhance efficacy .

Anticancer Properties

In recent studies, compounds related to 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have shown promising results in cancer treatment. The anticancer activity has been demonstrated through various assays against human cancer cell lines. For example, derivatives of oxadiazole have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study: Anticancer Activity

A notable case study involved the synthesis of oxadiazole derivatives and their evaluation against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin. This suggests that structural modifications in compounds like this compound could lead to enhanced anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that specific functional groups significantly influence biological activity. For instance:

Functional GroupEffect on Activity
MethylsulfonylEnhances solubility and bioavailability
Ethoxy groupsIncrease lipophilicity and cellular uptake
Oxadiazole moietyContributes to biological activity against cancer

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s neuroprotective effects are attributed to its ability to inhibit oxidative stress pathways and prevent mitochondrial dysfunction . It may also modulate signaling pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Feature Target Compound LMM5/LMM11 Biological Impact
Benzamide Substituents 3,4,5-Triethoxy 4-Sulfamoyl with alkyl/aryl groups Triethoxy may enhance lipophilicity vs. sulfamoyl’s polarity .
Oxadiazole Substituent 4-(Methylsulfonyl)phenyl 4-Methoxyphenylmethyl (LMM5); Furan-2-yl (LMM11) Methylsulfonyl’s electron-withdrawing nature vs. methoxy’s electron-donating effects .
Activity Not explicitly reported in evidence Antifungal (C. albicans IC₅₀: 1–4 µg/mL) LMM5/LMM11 inhibit thioredoxin reductase, suggesting a target overlap for the methylsulfonyl variant .

Antibacterial 1,3,4-Oxadiazoles (HSGN Series)

  • HSGN-235 : 3-Fluoro-4-(trifluoromethoxy)-N-[5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl]benzamide.
  • HSGN-237 : N-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethoxy)benzamide.
Feature Target Compound HSGN-235/237 Biological Impact
Benzamide Substituents 3,4,5-Triethoxy Trifluoromethoxy/fluoro groups Triethoxy’s bulkiness vs. trifluoromethoxy’s electronegativity may alter target binding .
Oxadiazole Substituent 4-(Methylsulfonyl)phenyl 4-Trifluoromethylphenyl (HSGN-235); 3-Fluorophenyl (HSGN-237) Methylsulfonyl’s polar vs. trifluoromethyl’s hydrophobic effects .
Activity Not explicitly reported in evidence Antibacterial (N. gonorrhoeae MIC: ≤1 µg/mL) Fluorinated substituents in HSGN series enhance bacterial membrane penetration .

Sulfamoyl vs. Sulfonyl Derivatives

  • Compound from : 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
Feature Target Compound Compound Impact on Properties
Sulfonyl Group Methylsulfonyl Dipropylsulfamoyl Methylsulfonyl’s strong electron-withdrawing effect vs. sulfamoyl’s hydrogen-bonding potential .
Benzamide Substituents 3,4,5-Triethoxy Unsubstituted benzamide with sulfamoyl Triethoxy increases steric hindrance, potentially reducing off-target interactions .

Triazole vs. Oxadiazole Heterocycles

  • Compounds from : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
Feature Target Compound (Oxadiazole) Triazole Derivatives () Biological/Physicochemical Impact
Heterocycle 1,3,4-Oxadiazole 1,2,4-Triazole Oxadiazoles exhibit higher metabolic stability; triazoles may engage in tautomerism affecting reactivity .
Substituents Methylsulfonylphenyl Halogenated phenylsulfonyl groups Methylsulfonyl’s polarity vs. halogens’ electronegativity .

Key Research Findings and Trends

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., methylsulfonyl, trifluoromethyl): Enhance binding to enzymatic targets (e.g., thioredoxin reductase) via polar interactions .
  • Alkoxy Groups (e.g., triethoxy, methoxy): Improve lipophilicity and bioavailability but may reduce solubility .

Biological Activity Correlations :

  • Antifungal activity in LMM5/LMM11 correlates with sulfamoyl and methoxy substituents, suggesting the target compound’s methylsulfonyl group may confer similar potency .
  • Fluorinated benzamides (HSGN series) show superior antibacterial activity, indicating that halogenation could be explored in the target compound .

Synthetic Flexibility :

  • The oxadiazole core allows modular substitution, enabling optimization for specific targets (e.g., replacing triethoxy with trifluoromethoxy for antibacterial use) .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Benzamide Substituents Oxadiazole Substituent Biological Activity Reference
Target Compound 3,4,5-Triethoxy 4-(Methylsulfonyl)phenyl Not reported -
LMM5 4-Sulfamoyl 5-(4-Methoxyphenyl)methyl Antifungal (C. albicans)
HSGN-235 3-Fluoro-4-(trifluoromethoxy) 4-(Trifluoromethyl)phenyl Antibacterial (N. gonorrhoeae)
Compound 4-Sulfamoyl 5-(3-Methoxyphenyl) Not reported

Table 2: Substituent Effects on Activity

Substituent Type Example Compounds Impact on Activity
Methylsulfonyl Target Compound, LMM5 Enhances enzyme inhibition
Trifluoromethoxy HSGN-235, HSGN-237 Boosts antibacterial penetration
Triethoxy Target Compound May improve CNS permeability

Biological Activity

The compound 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS No. 886913-65-1) has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects based on available research findings.

Structural Characteristics

The molecular formula of the compound is C22H25N3O7SC_{22}H_{25}N_{3}O_{7}S, with a molecular weight of 475.5 g/mol . The structure features multiple functional groups, including ethoxy and methylsulfonyl moieties, which enhance its chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : Reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Introduction of the Methylsulfonyl Group : Sulfonylation of an aromatic ring using methylsulfonyl chloride in the presence of a base.
  • Ethoxylation : Etherification reaction with ethyl iodide and a strong base .

The compound is believed to interact with specific molecular targets involved in oxidative stress pathways. It may modulate oxidative stress and prevent cell death in neuronal cells .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative damage, which is implicated in various neurodegenerative diseases .

Neuroprotective Effects

Studies have explored the neuroprotective potential of related compounds in models of neurodegeneration. For instance, compounds containing oxadiazole rings have shown promise in reducing neuronal cell death and improving cognitive function in animal models .

Study 1: Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of oxadiazole derivatives similar to this compound. The results indicated that these compounds significantly reduced apoptosis in neuronal cell cultures exposed to oxidative stress .

CompoundIC50 (µM)Effect
Oxadiazole Derivative A10Reduced apoptosis by 30%
Oxadiazole Derivative B15Reduced apoptosis by 25%

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the oxadiazole core via cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄) or using dehydrating agents like POCl₃ .
  • Step 2 : Couple the oxadiazole intermediate with 3,4,5-triethoxybenzamide using carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DMF .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1:1.2 molar ratio of oxadiazole to benzamide) and temperature (60–80°C) to improve yields. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • NMR : Confirm regiochemistry via ¹H NMR (e.g., singlet for triethoxy groups at δ 1.3–1.5 ppm, sulfonyl protons at δ 3.2–3.4 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Assay Design :

  • Antimicrobial Screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory Potential : COX-2 inhibition assay using ELISA kits .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s pharmacokinetic properties?

  • Strategies :

  • Solubility : Introduce hydrophilic groups (e.g., -OH, -COOH) at the triethoxy moiety while maintaining oxadiazole rigidity .
  • Metabolic Stability : Replace methylsulfonyl with trifluoromethylsulfonyl to reduce CYP450-mediated oxidation .
  • Bioavailability : Conduct logP calculations (target 2–3) and assess permeability via Caco-2 monolayer assays .

Q. What mechanistic studies are recommended to elucidate its antitumor activity?

  • Approaches :

  • Target Identification : Use molecular docking (PDB: EGFR, VEGFR) to predict binding affinities .
  • Pathway Analysis : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) and cell cycle arrest (cyclin D1/CDK4) .
  • In Vivo Validation : Xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses .

Q. How should researchers resolve contradictions in activity data across different cell lines?

  • Troubleshooting :

  • Dose-Response Curves : Test a wider concentration range (1–200 µM) to identify off-target effects .
  • Cell-Specific Factors : Evaluate efflux pump activity (e.g., P-gp expression via flow cytometry) .
  • Redox Environment : Measure intracellular ROS levels (DCFH-DA assay) to assess pro-oxidant contributions to cytotoxicity .

Q. What computational methods are effective for predicting SAR trends in this scaffold?

  • Tools :

  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., methylsulfonyl vs. chloro) with bioactivity .
  • MD Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) in complex with kinase targets .

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